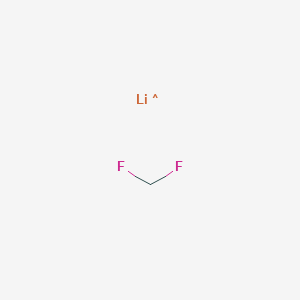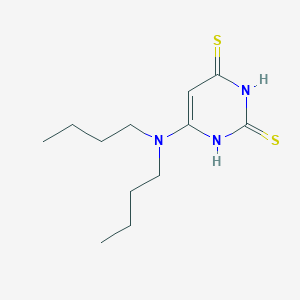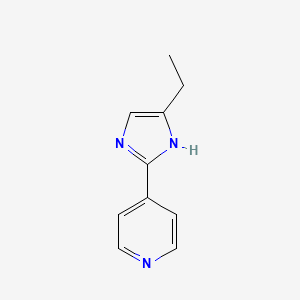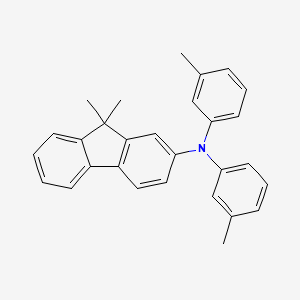![molecular formula C31H32GeSi B15160906 {9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane CAS No. 849368-69-0](/img/structure/B15160906.png)
{9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane is a complex organometallic compound that features both germanium and silicon atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane typically involves the reaction of 9H-fluorene derivatives with germanium and silicon reagents. One common method includes the use of Grignard reagents, where 9H-fluorene is first converted into a Grignard reagent, which then reacts with germanium and silicon halides under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scalable and chromatography-free synthesis techniques to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
{9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the germanium or silicon atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, {9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane is used as a precursor for the synthesis of other organometallic compounds. It is also studied for its unique electronic properties, which make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine
While specific biological and medical applications are less common, the compound’s unique structure and reactivity may be explored for potential use in drug delivery systems and as a probe for studying biological processes.
Industry
In industry, the compound is investigated for its potential use in the development of advanced materials, such as high-performance polymers and coatings. Its ability to form stable films and coatings makes it valuable for protective and functional applications.
Mécanisme D'action
The mechanism by which {9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane exerts its effects involves interactions with molecular targets through its germanium and silicon atoms. These interactions can influence the electronic properties of the compound, making it useful in electronic and optoelectronic applications. The pathways involved may include electron transfer and coordination with other metal centers.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid: This compound shares the fluorene core but differs in the functional groups attached to it.
Bis(9,9-dimethyl-9H-fluoren-7-yl)amine: Another fluorene derivative with different substituents, used in organic electronics.
9H-Fluorene-9,9-dimethanol: A fluorene derivative with hydroxyl groups, used in polymer synthesis.
Uniqueness
The uniqueness of {9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane lies in its combination of germanium and silicon atoms within the same molecule This dual functionality provides unique electronic and structural properties that are not present in similar compounds
Propriétés
Numéro CAS |
849368-69-0 |
|---|---|
Formule moléculaire |
C31H32GeSi |
Poids moléculaire |
505.3 g/mol |
Nom IUPAC |
[9-[9H-fluoren-9-yl(dimethyl)germyl]fluoren-9-yl]-trimethylsilane |
InChI |
InChI=1S/C31H32GeSi/c1-32(2,30-26-18-8-6-14-22(26)23-15-7-9-19-27(23)30)31(33(3,4)5)28-20-12-10-16-24(28)25-17-11-13-21-29(25)31/h6-21,30H,1-5H3 |
Clé InChI |
HCIMANGFHAVHRM-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1(C2=CC=CC=C2C3=CC=CC=C31)[Ge](C)(C)C4C5=CC=CC=C5C6=CC=CC=C46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1H-Indol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B15160854.png)
![4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B15160860.png)


![Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate](/img/structure/B15160881.png)


![(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B15160903.png)

![2H-cyclopropa[e][1,3]benzothiazole](/img/structure/B15160915.png)
![1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160916.png)
![1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B15160921.png)
